4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Overview
Description
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride . This method has been shown to be effective in producing the desired product with good yields.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Biology: The compound has shown potential as an inhibitor of kinases and lysine-specific demethylase 1.
Medicine: It possesses antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol involves its interaction with molecular targets such as kinases and lysine-specific demethylase 1 . These interactions can inhibit the activity of these enzymes, leading to various pharmacological effects. The compound may also interact with other molecular pathways, contributing to its wide range of biological activities.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-(3-amino-1H-1,2,4-triazol-5-yl)-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4(1-2-6(5)14)7-11-8(10)13-12-7/h1-3,14H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUYAPRUTCCMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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